molecular formula C6H7N3O4 B1336582 (5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 1001611-09-1

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B1336582
CAS RN: 1001611-09-1
M. Wt: 185.14 g/mol
InChI Key: SXPATAJWIBDNQE-UHFFFAOYSA-N
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Description

“(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound that belongs to the class of pyrazole derivatives . Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds have been recognized for their potent antileishmanial and antimalarial activities. A study has shown that certain pyrazole derivatives exhibit desirable binding patterns in target active sites, leading to significant in vitro activity against these parasites .

Antimicrobial Potential

Some derivatives of pyrazole have demonstrated good antimicrobial potential, suggesting that “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” could also be explored for its efficacy against various microbial strains .

Molecular Simulation Studies

Molecular simulation studies are crucial for understanding the interaction of compounds with biological targets. The compound could be used in computational studies to predict its binding affinity and activity against specific proteins or enzymes .

Antioxidant Potential

Imidazole-containing compounds, which share a similar core structure with pyrazoles, have been evaluated for their antioxidant potential. This suggests that “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” might also possess scavenging potential against oxidative species .

Cancer Research

Pyrazole derivatives have been implicated in cancer research, where they may induce apoptosis in cancer cells by affecting cell cycle phases and activating apoptosis pathways .

Chemical Synthesis and Drug Design

The compound could be used as a building block in the synthesis of more complex molecules with potential therapeutic applications. Its structural features make it a candidate for drug design and development efforts.

BMC Chemistry - Antileishmanial and antimalarial evaluation BMC Chemistry - Synthesis and therapeutic potential IntechOpen - Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications

Safety and Hazards

“(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid” is classified as an irritant .

Future Directions

Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . This has attracted the attention of many researchers to study its skeleton chemically and biologically . Therefore, future research directions may include further exploration of the pharmacological properties of pyrazole derivatives, including “(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid”, and their potential applications in medicine and other fields.

properties

IUPAC Name

2-(5-methyl-4-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-4-5(9(12)13)2-7-8(4)3-6(10)11/h2H,3H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXPATAJWIBDNQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(=O)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-4-nitro-1H-pyrazol-1-yl)acetic acid

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